molecular formula C6H9ClF3N3O B1458981 N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride CAS No. 1609403-75-9

N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride

Cat. No. B1458981
CAS RN: 1609403-75-9
M. Wt: 231.6 g/mol
InChI Key: AHLIVPLLYRQBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride” is a chemical compound with the molecular formula C6H9ClF3N3O and a molecular weight of 231.6033696 . It is structurally related to other trifluoromethyl-substituted compounds .

Scientific Research Applications

Agrochemical Industry

N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride: is a compound that can be utilized in the agrochemical industry due to its trifluoromethylpyridine (TFMP) moiety . TFMP derivatives are primarily used for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives, making them effective in pest control.

Pharmaceutical Development

This compound’s derivatives have found applications in pharmaceuticals, where they are used as key structural motifs in active ingredients . The trifluoromethyl group is known to enhance the biological activity and physical properties of pharmaceutical compounds, leading to the development of several FDA-approved drugs that contain this moiety .

Veterinary Medicine

Similar to its use in human pharmaceuticals, the TFMP derivatives of this compound are also employed in veterinary medicine. They are incorporated into treatments due to their efficacy and the enhanced properties provided by the trifluoromethyl group .

Chemical Synthesis Intermediates

The compound serves as an intermediate in chemical syntheses, particularly in the creation of more complex molecules for various applications, including medicinal chemistry and material science .

Research on Fluorinated Compounds

As part of the broader category of fluorinated organic chemicals, this compound is used in research to explore the effects of fluorine incorporation into organic molecules. This research has implications for the development of new materials and drugs .

Functional Materials Development

The unique characteristics of compounds containing the trifluoromethyl group, like this one, are leveraged in the development of functional materials. These materials find applications in diverse fields such as electronics and catalysis .

Future Directions

The future directions for research on “N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. For instance, trifluoromethyl-substituted 1,2,4-triazoles have been suggested as potential lead compounds for new antimalarial drug development .

properties

IUPAC Name

N-methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O.ClH/c1-10-3-2-4-11-5(13-12-4)6(7,8)9;/h10H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLIVPLLYRQBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609403-75-9
Record name 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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